molecular formula C35H56O6Ti B13779661 Isostearoyl p-cumylphenyl glycolyl titanate CAS No. 68443-72-1

Isostearoyl p-cumylphenyl glycolyl titanate

Cat. No.: B13779661
CAS No.: 68443-72-1
M. Wt: 620.7 g/mol
InChI Key: VPKMTZGFJFMPSD-UHFFFAOYSA-N
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Description

Isostearoyl p-cumylphenyl glycolyl titanate is an organotitanate compound known for its unique properties and applications in various fields. This compound is part of the broader class of titanate coupling agents, which are used to enhance the performance of polymer composites by improving the adhesion between inorganic fillers and organic polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isostearoyl p-cumylphenyl glycolyl titanate typically involves the reaction of isostearic acid, p-cumylphenol, and glycol with a titanium alkoxide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired titanate compound. The process involves esterification and transesterification reactions, often catalyzed by acidic or basic catalysts .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isostearoyl p-cumylphenyl glycolyl titanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of isostearoyl p-cumylphenyl glycolyl titanate involves its ability to form strong chemical bonds with both inorganic and organic substrates. The titanate molecule reacts with surface hydroxyl groups on inorganic fillers, forming covalent bonds that enhance adhesion. Additionally, the organic groups attached to the titanium atom interact with the polymer matrix, improving compatibility and dispersion .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

CAS No.

68443-72-1

Molecular Formula

C35H56O6Ti

Molecular Weight

620.7 g/mol

IUPAC Name

2-hydroxyacetic acid;16-methylheptadecanoic acid;4-(2-phenylpropan-2-yl)phenol;titanium

InChI

InChI=1S/C18H36O2.C15H16O.C2H4O3.Ti/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;3-1-2(4)5;/h17H,3-16H2,1-2H3,(H,19,20);3-11,16H,1-2H3;3H,1H2,(H,4,5);

InChI Key

VPKMTZGFJFMPSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.C(C(=O)O)O.[Ti]

Origin of Product

United States

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